molecular formula C8H6ClNO2S2 B14570936 2-Chloro-5-(methanesulfonyl)-1,3-benzothiazole CAS No. 61700-73-0

2-Chloro-5-(methanesulfonyl)-1,3-benzothiazole

Cat. No.: B14570936
CAS No.: 61700-73-0
M. Wt: 247.7 g/mol
InChI Key: BOXOFNYVGGQRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole, 2-chloro-5-(methylsulfonyl)- is a derivative of benzothiazole, an aromatic heterocyclic compound Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole, 2-chloro-5-(methylsulfonyl)- typically involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride, followed by oxidation and sulfonation steps. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The final product is purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of benzothiazole, 2-chloro-5-(methylsulfonyl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups allows for a diverse range of chemical modifications and biological activities .

Properties

CAS No.

61700-73-0

Molecular Formula

C8H6ClNO2S2

Molecular Weight

247.7 g/mol

IUPAC Name

2-chloro-5-methylsulfonyl-1,3-benzothiazole

InChI

InChI=1S/C8H6ClNO2S2/c1-14(11,12)5-2-3-7-6(4-5)10-8(9)13-7/h2-4H,1H3

InChI Key

BOXOFNYVGGQRMU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)SC(=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.